Cas no 1041134-19-3 (Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt)

Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt 化学的及び物理的性質
名前と識別子
-
- Daidzein 7-β-D-Glucuronide 4’-Sulfate Disodium Salt
- disodium,(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
- A-D-Glucuronide 4'-Sulfate Disodium Salt
- Daidzein 7-
- Daidzein 7-Beta-D-Glucuronide 4`-Sulfate Disodium Salt
- 4-Oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid SodiuM Salt
- 4-Oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid sodium salt (1:2)
- Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt
-
計算された属性
- せいみつぶんしりょう: 554.01100
じっけんとくせい
- ゆうかいてん: 165-167°C
- PSA: 224.30000
- LogP: -0.68390
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D103525-5mg |
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt |
1041134-19-3 | 5mg |
$1431.00 | 2023-05-18 | ||
TRC | D103525-2mg |
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt |
1041134-19-3 | 2mg |
$572.00 | 2023-05-18 | ||
TRC | D103525-10mg |
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt |
1041134-19-3 | 10mg |
$2376.00 | 2023-05-18 | ||
TRC | D103525-1mg |
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt |
1041134-19-3 | 1mg |
$ 300.00 | 2023-09-08 | ||
A2B Chem LLC | AE15106-1mg |
Daidzein 7-β-D-Glucuronide 4’-Sulfate Disodium Salt |
1041134-19-3 | 1mg |
$408.00 | 2024-04-20 |
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Saltに関する追加情報
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt (CAS No. 1041134-19-3): A Comprehensive Overview of Its Structure, Bioactivity, and Emerging Applications
Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt, a derivative of the isoflavone daidzein, is a compound of significant interest in the field of chemobiomedicine. With the CAS number 1041134-19-3, this molecule has garnered attention for its unique structural features and multifaceted bioactivities. The compound is characterized by the presence of a glucuronide moiety at the 7-position and a sulfate group at the 4’-position, both of which contribute to its distinct chemical properties and biological functions.
The glucuronide modification enhances the solubility and stability of daidzein, making it more amenable for pharmaceutical applications. This modification also influences its metabolic pathways and interactions with biological targets. The sulfate group further modulates its bioactivity, particularly in terms of its interaction with enzymes and receptors. These structural features collectively contribute to the compound's potential as a therapeutic agent.
Recent studies have highlighted the bioactivity of Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt in various physiological and pathological contexts. One of the most notable areas of research is its role in estrogen receptor (ER) signaling. Isoflavones, including daidzein derivatives, are known to exhibit weak estrogenic activity due to their structural similarity to estradiol. However, the glucuronide and sulfate modifications can significantly alter this activity, making it more selective or potent depending on the context.
Research published in Journal of Medicinal Chemistry has demonstrated that Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt can modulate ERα and ERβ receptors differently, depending on the cellular environment. This differential modulation suggests potential applications in treating hormone-sensitive cancers, such as breast cancer. The compound's ability to selectively interact with these receptors without significant off-target effects makes it an attractive candidate for further development.
In addition to its estrogenic activity, Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt has been investigated for its anti-inflammatory properties. Chronic inflammation is a key factor in various diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating nuclear factor kappa B (NFκB) signaling pathways. This mechanism suggests that it may have therapeutic potential in managing inflammatory conditions.
The compound's antioxidant properties are another area of active research. Oxidative stress plays a crucial role in cellular damage and aging-related diseases. Daidzein derivatives have been shown to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These effects make Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt a promising candidate for developing anti-aging and neuroprotective therapies.
Emerging evidence also suggests that Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt may have beneficial effects on metabolic health. Obesity and type 2 diabetes are major global health challenges, often linked to insulin resistance and dysregulation of glucose metabolism. Preclinical studies have indicated that this compound can improve insulin sensitivity by enhancing glucose uptake in adipocytes and muscle cells. Additionally, it may help regulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation.
The pharmacokinetic profile of Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt is another critical aspect that has been extensively studied. The glucuronide conjugation typically increases the solubility and water solubility of daidzein derivatives, facilitating their absorption and distribution throughout the body. The sulfate group further enhances their stability during metabolic processing. These features make the compound more suitable for oral administration and prolonged action compared to free daidzein.
In vitro studies have shown that Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt exhibits significant cytotoxicity against certain cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins such as Bcl-xL. These findings support its potential as an adjuvant therapy in cancer treatment regimens.
The compound's interaction with various enzymes has also been a focus of research. For instance, studies have explored its inhibitory effects on tyrosine kinases involved in signal transduction pathways relevant to cancer progression. By blocking these kinases, Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt can disrupt abnormal cell growth and proliferation. Additionally, its ability to inhibit matrix metalloproteinases (MMPs) suggests potential applications in preventing tumor metastasis.
Epidemiological studies have long associated dietary intake of isoflavones with reduced risks of certain chronic diseases. While daidzein itself has been studied extensively, its modified forms like Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt may offer enhanced bioavailability and bioactivity compared to their parent compounds. This has prompted researchers to explore novel formulations that could maximize therapeutic benefits while minimizing adverse effects.
The development of novel drug delivery systems has also been influenced by the unique properties of this compound. Liposomes, nanoparticles, and other advanced delivery platforms can enhance the stability and targeted delivery of Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt to specific tissues or organs. Such innovations could improve treatment efficacy while reducing systemic side effects.
Future research directions include investigating the long-term safety profile of Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt in clinical trials. While preclinical studies suggest promising therapeutic applications, human trials are necessary to confirm these findings and identify any potential adverse reactions or interactions with other medications. Additionally, exploring combination therapies with existing drugs could further enhance treatment outcomes for various diseases.
In conclusion, Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt (CAS No.1041134-19-3) is a versatile compound with significant potential in chemobiomedicine. Its unique structural features contribute to its multifaceted bioactivities, including estrogen receptor modulation, anti-inflammatory effects, antioxidant properties, metabolic regulation, and anticancer potential. Ongoing research continues to uncover new therapeutic applications for this derivative, making it a valuable candidate for further development in drug discovery efforts.
1041134-19-3 (Daidzein 7-b-D-Glucuronide 4’-Sulfate Disodium Salt) 関連製品
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)
- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)
- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)




